![molecular formula C16H11BrN2O3 B2817127 3-(2-Bromobenzamido)benzofuran-2-carboxamide CAS No. 898373-24-5](/img/structure/B2817127.png)
3-(2-Bromobenzamido)benzofuran-2-carboxamide
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Overview
Description
“3-(2-Bromobenzamido)benzofuran-2-carboxamide” is a derivative of benzofuran . Benzofuran is a heterocyclic compound that is ubiquitous in nature and is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . It has been found in many drugs due to its versatility and unique physicochemical properties .
Synthesis Analysis
The synthesis of benzofuran derivatives involves a highly modular synthetic route that includes 8-aminoquinoline directed C–H arylation and transamidation chemistry . This process allows for the creation of a wide range of elaborate benzofuran-2-carboxamides . For the directed C–H arylation reactions, Pd catalysis is used to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold in high efficiency .Molecular Structure Analysis
The molecular formula of “3-Aminobenzofuran-2-carboxamide” is C9H8N2O2 . It has an average mass of 176.172 Da and a monoisotopic mass of 176.058578 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzofuran derivatives include C–H arylation and transamidation . The C–H arylation reactions use Pd catalysis to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold . The transamidation procedure allows for directing group cleavage and further diversification of the C3-arylated benzofuran products .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Aminobenzofuran-2-carboxamide” include a molecular formula of C9H8N2O2, an average mass of 176.172 Da, and a monoisotopic mass of 176.058578 Da .Scientific Research Applications
Synthesis and Chemical Properties
- A diversity-oriented synthesis of highly functionalized benzofuran-2-carboxamides, including compounds similar to 3-(2-Bromobenzamido)benzofuran-2-carboxamide, was developed using a two-step process involving the Ugi four-component reaction (Han, Wu, & Dai, 2014).
- Research on the regioselective synthesis of benzofuran-2-carboxamides provided novel methodologies for creating diverse benzofuran derivatives (Xia & Lee, 2014).
Biological and Medicinal Significance
- New benzofuran carboxamide derivatives were synthesized and evaluated for antimicrobial, anti-inflammatory, and DPPH radical scavenging activities (Lavanya, Sribalan, & Padmini, 2017).
- A microwave-assisted approach was used to synthesize benzofuran-2-carboxamide derivatives with notable anti-inflammatory, analgesic, and antipyretic properties (Xie et al., 2014).
- Cholinesterase inhibitory activity was observed in a series of benzofuran-2-carboxamide derivatives, potentially beneficial for neurodegenerative diseases like Alzheimer's (Abedinifar et al., 2018).
Anticancer Research
- Benzofuran-2-carboxamides were investigated for their antiproliferative effects on tumor cell lines, with some derivatives showing selective cytotoxicity and mechanisms of inducing cell death (Hranjec et al., 2013).
Future Directions
Benzofuran and its derivatives have attracted much attention due to their biological activities and potential applications as drugs . There is considerable interest in novel synthetic methodologies that can provide access to new kinds of benzofuran derivatives . The high efficiency and modularity of the synthetic strategy used for benzofuran derivatives make it a very attractive method for generating structurally diverse collections of benzofuran derivatives for small molecule screening campaigns .
properties
IUPAC Name |
3-[(2-bromobenzoyl)amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O3/c17-11-7-3-1-5-9(11)16(21)19-13-10-6-2-4-8-12(10)22-14(13)15(18)20/h1-8H,(H2,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRDONRGKBVQSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromobenzamido)benzofuran-2-carboxamide |
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